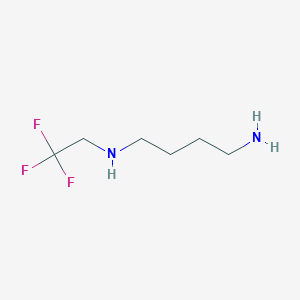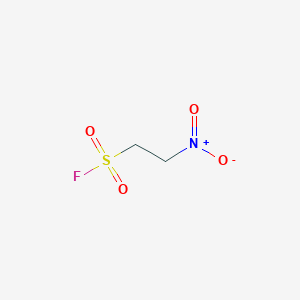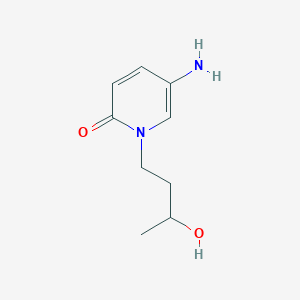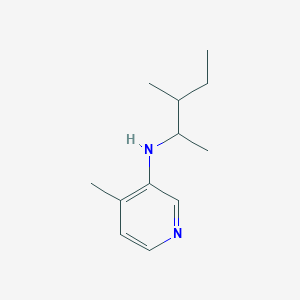
(4-Aminobutyl)(2,2,2-trifluoroethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminobutyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C6H14F3N2 It is a diamine derivative where one of the amine groups is substituted with a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 1,4-diaminobutane with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminobutyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Aminobutyl)(2,2,2-trifluoroethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Aminobutyl)(2,2,2-trifluoroethyl)amine depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(4-Aminobutyl)amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2,2,2-Trifluoroethyl)amine: Contains the trifluoromethyl group but lacks the butyl chain, leading to different reactivity and applications.
(4-Aminobutyl)(methyl)amine: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.
Uniqueness
(4-Aminobutyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of both the butyl chain and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H13F3N2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
N'-(2,2,2-trifluoroethyl)butane-1,4-diamine |
InChI |
InChI=1S/C6H13F3N2/c7-6(8,9)5-11-4-2-1-3-10/h11H,1-5,10H2 |
Clave InChI |
IUHRWLXAYUNXLS-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)



![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)
![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)







